Cas no 613-42-3 (4-Benzylbiphenyl)

4-Benzylbiphenyl 化学的及び物理的性質
名前と識別子
-
- 4-(phenylmethyl)-1,1'-biphenyl
- 4-Benzylbiphenyl
- 1-benzyl-4-phenylbenzene
- 4-(PhenylMethyl)-11′-biphenyl
- 4-BiphenylylphenylMethane
- 4-Phenyldiphenylmethane
- 1,1'-Biphenyl, 4-(phenylmethyl)-
- Benzylbiphenyl
- p-benzylbiphenyl
- NSC59812
- 1-phenyl-4-benzylbenzene
- 1, 4-(phenylmethyl)-
- 1-benzyl-4-phenyl-benzene
- 4-Benzyl-1,1'-biphenyl #
- AGPLQTQFIZBOLI-UHFFFAOYSA-
- AGPLQTQFIZBOLI-UHFFFAOYSA-N
- 4-(Phenylmethyl)-1,1'-diphenyl
- STK011799
- 6509AF
- BIPHENYL, 4-BENZYL-
- NSC-59812
- DTXSID50210197
- EINECS 210-341-9
- A833175
- InChI=1/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2
- B1519
- 7NM7FB925T
- AKOS005376739
- p-Biphenylylphenylmethane
- FT-0617647
- W-109572
- AC-13473
- UNII-7NM7FB925T
- AS-46995
- CS-0206856
- NS00034650
- 4-(2-CHLORO-PHENYL)-3-OXO-BUTYRICACIDETHYLESTER
- 613-42-3
- 4-Benzyl-1,1'-biphenyl
- F11162
- NSC 59812
- AMY38639
- MFCD00041831
- DB-053848
-
- MDL: MFCD00041831
- インチ: 1S/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2
- InChIKey: AGPLQTQFIZBOLI-UHFFFAOYSA-N
- ほほえんだ: C([H])([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C=1[H]
- BRN: 2047066
計算された属性
- せいみつぶんしりょう: 244.12500
- どういたいしつりょう: 244.125
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.1710
- ゆうかいてん: 85.0 to 88.0 deg-C
- ふってん: 286°C/110mmHg(lit.)
- フラッシュポイント: 208°C
- 屈折率: 1.5839 (estimate)
- PSA: 0.00000
- LogP: 4.94440
- じょうきあつ: 0.0±0.4 mmHg at 25°C
4-Benzylbiphenyl セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4-Benzylbiphenyl 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
4-Benzylbiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB113921-25 g |
4-Benzylbiphenyl, 98%; . |
613-42-3 | 98% | 25g |
€185.50 | 2023-04-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152439-25G |
4-Benzylbiphenyl |
613-42-3 | >98.0%(GC) | 25g |
¥765.90 | 2023-09-04 | |
abcr | AB113921-5 g |
4-Benzylbiphenyl, 98%; . |
613-42-3 | 98% | 5g |
€70.70 | 2023-04-05 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1519-25G |
4-Benzylbiphenyl |
613-42-3 | >99.0%(GC) | 25g |
¥735.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152439-5G |
4-Benzylbiphenyl |
613-42-3 | >98.0%(GC) | 5g |
¥202.90 | 2023-09-04 | |
1PlusChem | 1P003L9M-25g |
4-BENZYLBIPHENYL |
613-42-3 | 99% | 25g |
$88.00 | 2025-02-20 | |
1PlusChem | 1P003L9M-5g |
4-BENZYLBIPHENYL |
613-42-3 | 99% | 5g |
$24.00 | 2025-02-20 | |
Ambeed | A291273-1g |
4-Benzylbiphenyl |
613-42-3 | 99% | 1g |
$9.0 | 2024-04-18 | |
abcr | AB113921-25g |
4-Benzylbiphenyl, 98%; . |
613-42-3 | 98% | 25g |
€173.90 | 2025-03-19 | |
Aaron | AR003LHY-100g |
4-BENZYLBIPHENYL |
613-42-3 | 98% | 100g |
$293.00 | 2025-01-22 |
4-Benzylbiphenyl サプライヤー
4-Benzylbiphenyl 関連文献
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1. 457. Isopropenyl and isopropylidene groups: the terpene problemT. Oliver J. Chem. Soc. 1961 2353
-
Yan He,Xinying Zhang,Liangyan Cui,Jianji Wang,Xuesen Fan Green Chem. 2012 14 3429
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3. Chapter 18. Aromatic compounds
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Yan He,Xinying Zhang,Liangyan Cui,Jianji Wang,Xuesen Fan Green Chem. 2012 14 3429
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5. 869. Reactions of organic peroxides. Part I. The reaction of ascaridole with ferrous sulphateD. Brown,B. T. Davis,T. G. Halsall,A. R. Hands,J. V. Hatton,R. E. Richards J. Chem. Soc. 1962 4492
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6. Abnormal meta-rearrangement of N-benzylanilines induced by irradiation in the presence of ethylaluminium dichlorideJunji Furukawa,Kanji Omura,Shuichi Sawada J. Chem. Soc. Chem. Commun. 1974 78
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B. Fleet,P. N. Keliher,G. F. Kirkbright,C. J. Pickford Analyst 1969 94 847
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8. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part III. Oxidation of phenyl- and o-biphenylyl-substituted acetic and propionic acids, and of o-biphenylylmethylmalonic acidD. I. Davies,C. Waring J. Chem. Soc. C 1968 2332
-
9. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part IV. The oxidation of o-benzoyl- and o-benzyl-benzoic acidsD. I. Davies,C. Waring J. Chem. Soc. C 1968 2337
-
N. C. G. Campbell,D. M. Muir,R. R. Hill,J. H. Parish,R. M. Southam,M. C. Whiting J. Chem. Soc. B 1968 355
4-Benzylbiphenylに関する追加情報
4-Benzylbiphenyl (CAS No: 613-42-3) - A Comprehensive Overview
4-Benzylbiphenyl is a versatile organic compound with the CAS registry number 613-42-3. It belongs to the class of biphenyl derivatives, which are widely studied for their unique chemical properties and diverse applications. The compound is characterized by its two phenyl rings connected by a single bond, with one of the rings substituted by a benzyl group at the para position. This structural arrangement imparts 4-Benzylbiphenyl with distinct electronic and steric properties, making it a valuable molecule in various fields of chemistry and materials science.
The synthesis of 4-Benzylbiphenyl can be achieved through several methods, including coupling reactions such as the Suzuki-Miyaura coupling or Ullmann coupling. These reactions are highly efficient and selective, allowing for the precise construction of the biphenyl framework. Recent advancements in catalytic systems have further enhanced the yield and purity of 4-Benzylbiphenyl, making it more accessible for large-scale production and research purposes.
One of the most notable applications of 4-Benzylbiphenyl is in the field of materials science, particularly in the development of advanced organic semiconductors. The compound's ability to form ordered π-stacked structures makes it an excellent candidate for use in organic field-effect transistors (OFETs) and other electronic devices. Researchers have demonstrated that 4-Benzylbiphenyl exhibits high charge carrier mobility, which is a critical parameter for achieving efficient electronic performance.
In addition to its electronic applications, 4-Benzylbiphenyl has also found utility in pharmaceutical research. Its rigid biphenyl core and substituted benzyl group provide opportunities for designing bioactive molecules with specific pharmacological properties. Recent studies have explored the potential of 4-Benzylbiphenyl derivatives as inhibitors of various enzymes, including kinases and proteases, which are implicated in diseases such as cancer and neurodegenerative disorders.
The physical properties of 4-Benzylbiphenyl are also worth highlighting. It has a melting point of approximately 85°C and is sparingly soluble in common organic solvents such as dichloromethane and ethylene glycol. These characteristics make it suitable for use in both solution-based and solid-state applications. Furthermore, its UV-Vis absorption spectrum reveals strong π-π* transitions, which are advantageous for applications in optoelectronics and sensing technologies.
From an environmental standpoint, 4-Benzylbiphenyl has been studied for its biodegradability and toxicity profiles. Research indicates that the compound exhibits low acute toxicity to aquatic organisms, suggesting that it may be environmentally benign under controlled conditions. However, further studies are required to fully understand its long-term ecological impact.
In conclusion, 4-Benzylbipheny (CAS No: 613-42-3) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and material characterization techniques, positions it as a key molecule for future innovations in electronics, pharmaceuticals, and beyond.
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